(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structure, which includes a tetrahydrofuro[2,3-d][1,3]dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolan ring and the subsequent construction of the tetrahydrofuro[2,3-d][1,3]dioxole system. Reaction conditions often involve the use of strong acids or bases, specific temperature controls, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be considered.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced version. Substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound might interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, (3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole stands out due to its unique structural features and potential applications
Properties
Molecular Formula |
C12H20O5 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
AKKRBVFGAWFTRW-AXTSPUMRSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2C[C@H]3[C@H](O2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.